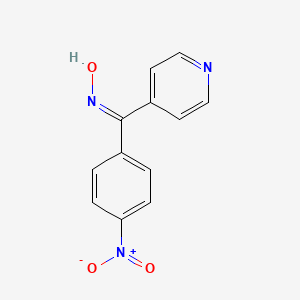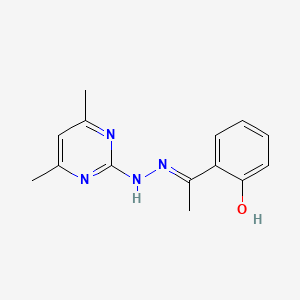![molecular formula C19H17NO3S2 B3726116 ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726116.png)
ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
概要
説明
Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a carboxylate group, and a substituted amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification reactions, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.
Condensation Reactions: The final step involves the condensation of the thiophene derivative with a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophene derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-2-[(4-methoxyphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
Uniqueness
Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the 4-methylphenylamino group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-17(21)15(11-14-5-4-10-24-14)25-18(16)20-13-8-6-12(2)7-9-13/h4-11,21H,3H2,1-2H3/b15-11-,20-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRJDJPGPAXSGT-CYIIUJIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CS2)SC1=NC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CS2)/SC1=NC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3726039.png)
![ethyl 5-[3-amino-3-(benzylamino)-2-cyano-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726045.png)
![(2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B3726051.png)
![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3726064.png)
![1-(Adamantan-1-YL)-3-[(E)-{[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene}amino]urea](/img/structure/B3726071.png)
![(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide](/img/structure/B3726076.png)
![4-{[(2-chlorobenzylidene)amino]oxy}-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile](/img/structure/B3726083.png)
![4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3726088.png)
![Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-5-[(4-nitrophenyl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726089.png)
![ETHYL (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B3726092.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726110.png)

![ETHYL (5Z)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B3726130.png)

